1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
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Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H16N2O3S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and related compounds. These methodologies involve starting from precursors like 2-cyanomethylbenzoic acid and have been compared with positionally isomeric thienopyrimidinones and their benzene isosteres to evaluate differences in physical and chemical properties, as well as potential biological activities (Zadorozhny et al., 2010).
Potential Biological Applications
The synthesis of novel thieno[2,3-d]pyrimidines and their derivatives has been explored for their potential in central nervous system depressant activity, showcasing the versatility of these compounds in medicinal chemistry. For example, certain derivatives have demonstrated marked sedative action, highlighting their potential as therapeutic agents (Manjunath et al., 1997).
Anticancer Activity
Some derivatives have been synthesized with a focus on evaluating their anti-inflammatory, analgesic, and anticonvulsant activities. This research indicates that these compounds can possess significant biological activities, making them candidates for further drug development processes (El-Sawy et al., 2014).
Material Science Applications
Beyond their biological applications, these compounds have also been studied for their potential in material science, such as in the synthesis and characterization of novel polyimides. These studies aim to explore the materials' properties, such as solubility, thermal degradation, and specific heat capacity, which are crucial for various industrial applications (Butt et al., 2005).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-17(15-6-7-18-19(10-15)27-9-8-26-18)12-29-22-20-16(14-4-2-1-3-5-14)11-28-21(20)23-13-24-22/h1-7,10-11,13H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBGIBXYUXDGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.